molecular formula C18H18ClN5O B2796422 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide;hydrochloride CAS No. 2418596-10-6

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide;hydrochloride

Cat. No.: B2796422
CAS No.: 2418596-10-6
M. Wt: 355.83
InChI Key: GDIXXECBOPQEJH-SSPJITILSA-N
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Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide;hydrochloride is a chiral small molecule featuring a 2,3-dihydro-1H-inden-2-yl backbone with an amino group at the (1R,2R) position. The carboxamide moiety is substituted with a 1-phenyltriazole-4-yl group, distinguishing it from related compounds. The hydrochloride salt enhances solubility, a common feature in pharmaceutical candidates to improve bioavailability .

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O.ClH/c19-17-14-9-5-4-6-12(14)10-15(17)20-18(24)16-11-23(22-21-16)13-7-2-1-3-8-13;/h1-9,11,15,17H,10,19H2,(H,20,24);1H/t15-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIXXECBOPQEJH-SSPJITILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CN(N=N3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CN(N=N3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide; hydrochloride is a compound with significant biological activity, particularly in medicinal chemistry. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an indane moiety and a triazole group, contributing to its biological activity. Its molecular formula is C16H16ClN5OC_{16}H_{16}ClN_{5}O with a molecular weight of 315.78 g/mol. The compound's IUPAC name is N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide; hydrochloride.

The biological activity of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide; hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The triazole ring is known for its role in modulating enzyme activity and influencing cellular signaling pathways.

Pharmacological Profile

Research indicates that this compound exhibits a range of pharmacological activities:

Antifungal Activity : The triazole moiety is associated with antifungal properties through the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis. This mechanism has been extensively studied in other triazole compounds, suggesting potential efficacy against various fungal pathogens .

Anticancer Properties : Studies have shown that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. For instance, triazole derivatives have demonstrated activity against colon carcinoma and breast cancer cell lines, indicating that N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide; hydrochloride may also possess anticancer potential .

Neuroprotective Effects : Preliminary studies suggest that the compound may interact with neurotransmitter systems, potentially offering neuroprotective benefits. This aligns with findings from related compounds that modulate acetylcholine levels and exhibit antioxidant properties .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntifungalInhibition of ergosterol biosynthesis
AnticancerCytotoxicity against cancer cell lines
NeuroprotectiveModulation of neurotransmitter systems

Case Study: Antifungal Efficacy

In a comparative study involving various triazole derivatives, N-[...]-triazole compounds showed significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) lower than that of traditional antifungals like fluconazole. This suggests that the compound could be a candidate for further development in antifungal therapies .

Comparison with Similar Compounds

Core Structural Variations

The compound shares the N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl] scaffold with several analogs, but differences in the carboxamide substituents dictate divergent biological activities:

Compound Name Carboxamide Substituent Molecular Weight (g/mol) Key Functional Groups Biological Target/Activity
Target Compound 1-Phenyltriazole-4-yl 361.9 Triazole, Indenyl amine Not explicitly stated (probable CNS)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide hydrochloride 3-Cyclopentyl-5-methyl-1,2-oxazole 361.9 Oxazole, Cyclopentyl Undisclosed
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride Benzothiophene 348.89 Benzothiophene Undisclosed
2-(2,3-Dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide PDMP-based acetamide Not reported Pyrrolidine, Dioxane Ganglioside GM2/GA2 reduction in CNS

Key Observations :

  • The PDMP-based analog in demonstrates efficacy in reducing CNS gangliosides, suggesting the indenyl amine scaffold’s relevance in neurological disorders. However, its short half-life necessitates structural optimization, which the hydrochloride salt in the target compound may address .

Pharmacokinetic and Pharmacodynamic Profiles

  • Half-Life : The PDMP-based analog () has a short half-life, limiting therapeutic utility. The target compound’s triazole group and hydrochloride salt may improve metabolic stability and solubility .
  • CNS Penetration : The indenyl amine scaffold is associated with CNS activity (e.g., sodium channel blockade in ’s olisutrigine bromide), suggesting the target compound could share this property .
  • Selectivity : Substituent variations (e.g., triazole vs. oxazole) may influence target specificity. For instance, benzothiophene analogs () could exhibit distinct electronic profiles affecting binding affinity.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintaining 0–5°C during exothermic steps to minimize by-products .
  • Catalyst screening : Testing palladium or copper catalysts for cross-coupling efficiency .

Q. Example Reaction Parameters :

StepSolventTemp (°C)CatalystYield (%)
Amide couplingDMF25HATU78
Chiral resolutionHexane/EtOAc20Chiral HPLC62

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Basic

  • NMR spectroscopy :
    • ¹H/¹³C-NMR : Confirms regiochemistry of the triazole ring and stereochemistry of the indene moiety .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the dihydroindene region .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 350.1764) .
  • IR spectroscopy : Identifies carboxamide C=O stretch (~1650 cm⁻¹) and NH bends .

Q. Advanced :

  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks .

How can computational chemistry methods be applied to study the compound's interactions with biological targets?

Q. Advanced

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes/receptors (e.g., kinase targets). Focus on:
    • Binding affinity : ΔG calculations to prioritize high-affinity conformers .
    • Solvent effects : Implicit solvent models (e.g., PBSA) to refine docking scores .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values) .

How should researchers address discrepancies in reported biological activity data for this compound?

Q. Advanced

  • Assay standardization :
    • Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
    • Quantify solvent effects (DMSO vs. aqueous buffers) on activity .
  • Data triangulation :
    • Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
  • Structural analysis : Compare crystal structures or docking poses to identify SAR outliers .

What are the key considerations for reaction optimization in the synthesis of this compound?

Q. Basic

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency but require rigorous drying .
  • Catalyst loading : Optimize Pd(PPh₃)₄ at 2–5 mol% to balance cost and yield .
  • By-product monitoring : Use TLC or LC-MS to track reaction progress and terminate at peak yield .

What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

Q. Advanced

  • Systematic derivatization :
    • Modify the triazole substituents (e.g., phenyl vs. pyridyl) to assess electronic effects .
    • Introduce fluorine or methyl groups to the indene core to probe steric interactions .
  • High-throughput screening : Test 100+ analogs in parallel using automated platforms .
  • Computational SAR : Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors .

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